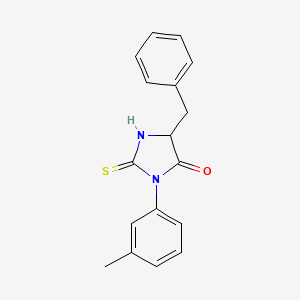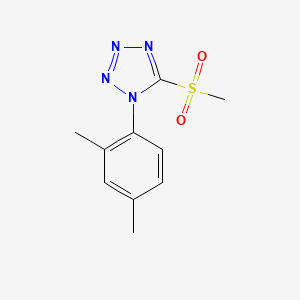![molecular formula C23H14N4O2S B11083486 3-(Acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione](/img/structure/B11083486.png)
3-(Acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(ACENAPHTHO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL)-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ACENAPHTHO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL)-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The starting materials often include acenaphthene, triazine derivatives, and phenyl-substituted pyrrole. The reaction conditions may involve:
Catalysts: Transition metal catalysts such as palladium or platinum.
Solvents: Organic solvents like dichloromethane or toluene.
Temperature: Reactions are usually carried out at elevated temperatures ranging from 50°C to 150°C.
Purification: Techniques such as column chromatography and recrystallization are used to purify the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Continuous flow reactors and automated synthesis systems can be employed to enhance yield and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(ACENAPHTHO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL)-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated compounds.
Scientific Research Applications
3-(ACENAPHTHO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL)-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-(ACENAPHTHO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL)-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(ACENAPHTHO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL)-N-(3-ACETYLPHENYL)ACETAMIDE
- [(ACENAPHTHO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL)ACETYL][3-(4-MORPHOLINYL)-1,2,3-OXADIAZOL-3-IUM-5-YL]AZANIDE
- 2-(ACENAPHTHO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL)-N-(4-NITROPHENYL)ACETAMIDE
Uniqueness
3-(ACENAPHTHO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL)-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of acenaphtho, triazine, and pyrrole moieties. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C23H14N4O2S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
1-phenyl-3-(11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaen-13-ylsulfanyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H14N4O2S/c28-18-12-17(22(29)27(18)14-8-2-1-3-9-14)30-23-24-20-15-10-4-6-13-7-5-11-16(19(13)15)21(20)25-26-23/h1-11,17H,12H2 |
InChI Key |
MVHGWCNOJIRELZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)SC3=NC4=C(C5=CC=CC6=C5C4=CC=C6)N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}benzoic acid](/img/structure/B11083404.png)
![methyl 2-{[(2E)-2-cyano-3-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate](/img/structure/B11083411.png)


![4-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenoxy}benzamide](/img/structure/B11083421.png)
![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11083423.png)
![2'-amino-6-chloro-7,7',7'-trimethyl-2,5'-dioxo-1'-[4-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11083432.png)
![N-benzyl-4-{[(E)-(4-hydroxy-2-oxo-2H-chromen-3-yl)methylidene]amino}benzamide](/img/structure/B11083439.png)
![(5E)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-ylmethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11083441.png)

![N-[2-(1-adamantyloxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B11083449.png)
![1-(3-Chlorophenyl)-3-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]urea](/img/structure/B11083456.png)
![1-(4-Nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)-4-(phenylsulfonyl)piperazine](/img/structure/B11083465.png)
![3-{[(4-Tert-butylphenyl)carbonyl]amino}-3-(4-chlorophenyl)propanoic acid](/img/structure/B11083480.png)
